Fluticasone

Description

Properties

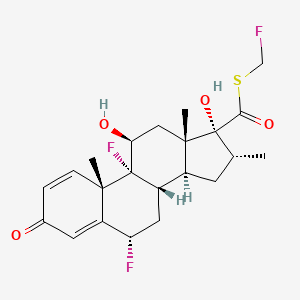

IUPAC Name |

S-(fluoromethyl) (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27F3O4S/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)30-10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNNYOODZCAHBA-GQKYHHCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044022 | |

| Record name | Fluticasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Impurities |

6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17-propanoyloxy)androsta-1,4-diene-17beta-carboxylic acid, [(6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17-(propanoyloxy)androsta-1,4-dien-17beta-yl]carbonyl]sulphenic acid, 6alpha,9-difluoro-17-[[(fluoromethyl)sulpanyl]carbonyl]-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl acetate, 6alpha,9-difluoro-17-[(methylsulphanyl)carbonyl]-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl propanoate, For more Impurities (Complete) data for Fluticasone (9 total), please visit the HSDB record page. | |

| Record name | Fluticasone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

90566-53-3 | |

| Record name | Fluticasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90566-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluticasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090566533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluticasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13867 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluticasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUTICASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUT2W21N7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluticasone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unveiling the Potent Affinity of Fluticasone Propionate for the Glucocorticoid Receptor: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Fluticasone propionate (FP) for the glucocorticoid receptor (GR). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental frameworks. The exceptional potency of this compound propionate, a cornerstone in the management of inflammatory conditions, is primarily attributed to its high binding affinity for the glucocorticoid receptor.

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The binding affinity of this compound propionate for the human glucocorticoid receptor has been extensively quantified and compared with other corticosteroids. The data consistently demonstrates the superior affinity of this compound propionate.

| Compound | Dissociation Constant (Kd) (nmol/L) | Relative Receptor Affinity (RRA) (Dexamethasone = 100) | Half-Life of Steroid-Receptor Complex (hours) |

| This compound Propionate (FP) | 0.49 - 0.5 [1][2][3][4] | 1775 - 1910 [1] | >10 |

| Dexamethasone | 9.36 | 100 | Not specified |

| Budesonide | Not specified | 855 | ~5 |

| Beclomethasone-17-monopropionate (17-BMP) | Not specified | 1345 | ~7.5 |

| Mometasone Furoate | Not specified | 2244 | Not specified |

| Triamcinolone Acetonide | Not specified | Not specified | ~4 |

This compound propionate exhibits a significantly lower dissociation constant (Kd) compared to dexamethasone, indicating a much stronger binding affinity. Its relative receptor affinity is approximately 1.5-fold higher than beclomethasone-17-monopropionate and 3-fold higher than budesonide. The prolonged half-life of the this compound propionate-receptor complex, exceeding 10 hours, is a direct consequence of its high affinity, contributing to its sustained therapeutic effect.

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by binding to the intracellular glucocorticoid receptor, which then acts as a ligand-dependent transcription factor. In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), thereby modulating the transcription of target genes. This can lead to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.

Glucocorticoid Receptor Signaling Pathway

Experimental Protocols: Radioligand Binding Assay

The determination of glucocorticoid receptor binding affinity is commonly performed using a competitive radioligand binding assay.

Objective: To determine the affinity (Kd) of a test compound (e.g., this compound propionate) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Cytosolic fraction containing the glucocorticoid receptor, prepared from cultured cells (e.g., human lung cells) or tissues.

-

Radioligand: A high-affinity, radiolabeled glucocorticoid, typically [³H]-dexamethasone.

-

Test Compound: Unlabeled this compound propionate at a range of concentrations.

-

Wash Buffer: Ice-cold buffer to separate bound from unbound radioligand.

-

Scintillation Cocktail: For quantifying radioactivity.

-

Glass Fiber Filters: To trap the receptor-ligand complexes.

Procedure:

-

Receptor Preparation: A cytosolic fraction containing the GR is prepared from a suitable cell or tissue source.

-

Incubation: The receptor preparation is incubated with a fixed, low concentration of the radioligand ([³H]-dexamethasone).

-

Competition: In parallel, incubations are set up with the radioligand and a range of concentrations of the unlabeled test compound (this compound propionate).

-

Equilibrium: The binding reactions are allowed to reach equilibrium.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow for a Radioligand Binding Assay

References

- 1. Binding kinetics of this compound propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of this compound propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. rndsystems.com [rndsystems.com]

Fluticasone furoate vs propionate molecular structure differences

An In-depth Technical Guide to the Molecular and Functional Distinctions Between Fluticasone Furoate and this compound Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound furoate (FF) and this compound propionate (FP) are synthetic trifluorinated corticosteroids widely utilized in the management of inflammatory conditions such as asthma and allergic rhinitis.[1][2][3] While they share the same active steroidal backbone, "this compound," they are not interchangeable drugs.[4] The distinct esterification at the 17α position—a furoate group in FF and a propionate group in FP—confers significant differences in their molecular structure, physicochemical properties, and pharmacological activity.[1] These molecules are not prodrugs; their pharmacological effects are mediated by the entire molecule, and they do not share common metabolites or convert to this compound in vivo. This guide provides a detailed comparison of their molecular structures, binding affinities, and the experimental methodologies used to characterize them.

Core Molecular Structure Differences

The fundamental distinction between this compound furoate and this compound propionate lies in the ester group attached at the 17α position of the androstane steroid nucleus. This compound furoate possesses a larger, aromatic furoate ester, whereas this compound propionate has a smaller, aliphatic propionate ester. This seemingly minor substitution has profound implications for the molecule's interaction with its target, the glucocorticoid receptor (GR).

X-ray crystallography studies have revealed that the larger furoate ester of FF occupies a discrete lipophilic pocket on the glucocorticoid receptor more completely than the smaller propionate ester of FP. This superior fit is a key contributor to the enhanced binding affinity and prolonged receptor occupancy observed with this compound furoate.

References

- 1. This compound furoate/fluticasone propionate – different drugs with different properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Comparative Meta-Analysis of the Efficacy of Once-Daily this compound Furoate 100 µG Versus Twice-Daily this compound Propionate 250 µG in Adolescents and Adults with Persistent Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Intracellular Signaling Pathways Modulated by Fluticasone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluticasone, a synthetic corticosteroid available as propionate and furoate esters, is a cornerstone in the management of inflammatory conditions such as asthma and allergic rhinitis. Its therapeutic efficacy is rooted in its potent modulation of intracellular signaling pathways that govern inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms of action of this compound, with a focus on the core signaling cascades it regulates. We present a compilation of quantitative data on its receptor binding affinity and inhibitory effects on inflammatory mediators, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Glucocorticoid Receptor Agonism

This compound exerts its effects by acting as a high-affinity agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1] The lipophilic nature of this compound allows it to readily cross the cell membrane and bind to the cytosolic GR, which is maintained in an inactive state through its association with a complex of heat shock proteins (HSPs).

Upon ligand binding, the GR undergoes a conformational change, leading to the dissociation of the HSP complex. This activated this compound-GR complex then translocates to the nucleus, where it modulates the transcription of target genes through two primary mechanisms: transactivation and transrepression.[2]

Quantitative Data: Receptor Affinity and Inhibitory Potency

The therapeutic potency of this compound is underscored by its high binding affinity for the glucocorticoid receptor and its profound inhibitory effects on the production of pro-inflammatory mediators. The following tables summarize key quantitative data for this compound propionate and this compound furoate.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Dissociation Constant (Kd) | Relative Receptor Affinity (RRA) vs. Dexamethasone (=100) | Reference |

| This compound Propionate | 0.5 nM | 1775 - 1910 | [3][4][5] |

| This compound Furoate | Not explicitly stated in a direct Kd value, but noted to have 1.7x the affinity of this compound propionate. | 2989 |

Table 2: Inhibition of Cytokine Release

| Compound | Cytokine Inhibited | IC50 / IC25 Value | Cell Type / Stimulus | Reference |

| This compound Propionate | IL-5 mediated eosinophil viability | IC50: 1.3 nM | Human eosinophils / IL-5 | |

| This compound Propionate | IL-6 | Not explicitly quantified, but potent inhibition observed. | Human lung epithelial cells (A549) and alveolar macrophages / Swine dust or LPS | |

| This compound Propionate | IL-8 | Not explicitly quantified, but potent inhibition observed. | Human lung epithelial cells (A549) and alveolar macrophages / Swine dust or LPS | |

| This compound Propionate | TNF-α | Not explicitly quantified, but potent inhibition observed. | Human alveolar macrophages / LPS | |

| This compound Furoate | GM-CSF | IC25: 12.6 pM | Human nasal mucosa epithelial cells / FBS | |

| This compound Furoate | IL-6 | IC25: 65.8 pM | Human nasal mucosa epithelial cells / FBS | |

| This compound Furoate | IL-8 | IC25: 8.6 pM | Human nasal mucosa epithelial cells / FBS |

Table 3: Inhibition of Eosinophil Survival

| Compound | IC50 Value (Day 3) | IC50 Value (Day 4) | Experimental Context | Reference |

| This compound Furoate | 3.22 nM | 1.29 nM | Eosinophil survival induced by secretions from FBS-stimulated epithelial cells. |

Modulation of Key Intracellular Signaling Pathways

Transrepression: Inhibition of the NF-κB Pathway

A major anti-inflammatory mechanism of this compound is the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.

The activated this compound-GR complex interferes with this pathway at multiple levels. It can directly interact with NF-κB subunits, preventing their binding to DNA. Additionally, the GR can recruit histone deacetylases (HDACs) to NF-κB target gene promoters, leading to chromatin condensation and transcriptional repression. Studies have shown that the combination of this compound propionate and salmeterol can synergistically reduce the expression of phosphorylated IκBα, thereby limiting NF-κB activation.

Transactivation: Upregulation of Anti-Inflammatory Genes

Through transactivation, the this compound-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription. This mechanism is responsible for the synthesis of several anti-inflammatory proteins.

A key protein induced by this compound is Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1). MKP-1 is a dual-specificity phosphatase that dephosphorylates and inactivates members of the MAPK family, including p38 MAPK, JNK, and ERK. These MAPKs are crucial components of signaling pathways that are activated by cellular stress and inflammatory cytokines, and they play a significant role in promoting inflammation. By inducing the expression of MKP-1, this compound effectively dampens these pro-inflammatory MAPK signaling cascades. Research has demonstrated that this compound propionate induces a sustained upregulation of MKP-1 protein.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to investigate the effects of this compound on intracellular signaling pathways.

NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of compounds like this compound.

-

Cell Line: A549 (human lung adenocarcinoma) cells stably transfected with a reporter plasmid containing multiple NF-κB response elements upstream of a luciferase reporter gene.

-

Materials:

-

A549-NF-κB-luciferase reporter cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TNF-α (stimulus)

-

This compound (propionate or furoate)

-

Luciferase assay reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

-

-

Protocol:

-

Cell Seeding: Seed A549-NF-κB-luciferase cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 1-2 hours.

-

Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control) and incubate for 6-8 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase). Calculate the percent inhibition of NF-κB activity by this compound at each concentration and determine the IC50 value.

-

Western Blot for Phosphorylated p38 MAPK

This technique is used to detect the phosphorylation status of p38 MAPK, a key indicator of its activation, and how it is affected by this compound.

-

Cell Line: Human bronchial epithelial cells (e.g., 16HBE or primary cells).

-

Materials:

-

Cell culture medium

-

LPS or TNF-α (stimulus)

-

This compound (propionate or furoate)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Cell Culture and Treatment: Culture human bronchial epithelial cells to ~80% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS or TNF-α for 15-30 minutes.

-

Cell Lysis and Protein Quantification: Lyse the cells in ice-cold lysis buffer. Quantify the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection: Detect the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.

-

Densitometry: Quantify the band intensities and express the level of phosphorylated p38 MAPK relative to the total p38 MAPK.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if the this compound-activated GR directly binds to the GREs of target genes like MKP-1.

-

Cell Line: A549 or other relevant lung epithelial cell lines.

-

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease (for chromatin shearing)

-

Anti-GR antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR targeting the GRE of the MKP-1 gene promoter

-

qPCR reagents and instrument

-

-

Protocol:

-

Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-GR antibody overnight. Add protein A/G beads to pull down the antibody-GR-DNA complexes.

-

Washes: Wash the bead-complexes to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration. Digest the proteins with proteinase K.

-

DNA Purification: Purify the DNA.

-

qPCR Analysis: Perform quantitative PCR using primers designed to amplify the region of the MKP-1 promoter containing the GRE. Use input DNA (chromatin before immunoprecipitation) for normalization. An increase in the amount of amplified DNA in the this compound-treated sample compared to the vehicle control indicates GR binding to the MKP-1 GRE.

-

Conclusion

This compound is a potent anti-inflammatory agent that modulates multiple intracellular signaling pathways, primarily through its action as a glucocorticoid receptor agonist. Its ability to transrepress pro-inflammatory pathways like NF-κB and transactivate anti-inflammatory genes such as MKP-1 provides a dual mechanism for its therapeutic efficacy. The high receptor binding affinity and potent inhibition of inflammatory mediators, as detailed in this guide, underscore its clinical utility. The experimental protocols and pathway diagrams presented here offer a framework for further research into the nuanced molecular pharmacology of this compound and the development of next-generation anti-inflammatory therapies.

References

- 1. Long-Acting β2-Agonists Increase this compound Propionate-Induced Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1) in Airway Smooth Muscle Cells | PLOS One [journals.plos.org]

- 2. Tumor necrosis factor-alpha induces MMP-9 expression via p42/p44 MAPK, JNK, and nuclear factor-kappaB in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-acting β2-agonists increase this compound propionate-induced mitogen-activated protein kinase phosphatase 1 (MKP-1) in airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis of Fluticasone and its analogues

An In-depth Technical Guide to the Discovery and Synthesis of Fluticasone and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and structure-activity relationships of this compound propionate and its prominent analogue, this compound furoate. It includes detailed experimental protocols, quantitative data comparisons, and visualizations of key pathways and processes to support research and development in the field of corticosteroids.

Discovery and Development

This compound was developed by researchers at Glaxo (now GlaxoSmithKline) with the goal of creating a potent, topically active corticosteroid with minimal systemic side effects.[1][2] The research, led by Sir David Jack, aimed to improve upon existing inhaled corticosteroids by enhancing anti-inflammatory potency while ensuring rapid metabolism into inactive forms upon entering systemic circulation.[1][3][4]

This compound propionate was patented in 1980 and received medical approval in 1990. Its development was a result of systematic exploration of structure-activity relationships in a series of androstane 17β-carbothioates. This new class of compounds showed exceptionally high topical anti-inflammatory activity but were quickly deactivated by first-pass metabolism in the liver, a key feature for improving the safety profile of inhaled steroids.

Later, further research led to the discovery of this compound furoate by researchers at GlaxoSmithKline. It was approved for medical use in the United States in 2007. This compound furoate and this compound propionate are entirely different drug substances; neither is a prodrug of a common "this compound" molecule. The ester group at the 17α position is critical to the pharmacological activity of the entire molecule.

Mechanism of Action: Glucocorticoid Receptor Signaling

Like other corticosteroids, this compound exerts its anti-inflammatory effects by acting as a highly selective agonist for the glucocorticoid receptor (GR). The mechanism involves multiple steps that ultimately alter the transcription of inflammatory genes.

The process begins when the drug binds to the GR in the cytoplasm of target cells. This binding event causes the receptor to undergo a conformational change and translocate into the cell nucleus. Inside the nucleus, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), which are located in the promoter regions of target genes. This interaction modulates gene transcription, leading to the suppression of pro-inflammatory proteins and the upregulation of anti-inflammatory proteins.

Caption: Glucocorticoid receptor signaling pathway for this compound.

Chemical Synthesis

The synthesis of this compound propionate and its analogues involves multi-step processes starting from commercially available steroid precursors. The key is the formation of the unique 17β-carbothioate S-fluoromethyl ester structure.

Synthesis of this compound Propionate (FP)

A common route for synthesizing this compound propionate starts from flumethasone. The process involves the oxidative cleavage of the C17 side chain to form a 17β-carboxylic acid, followed by esterification and conversion to the final carbothioate. More recent, improved methods focus on using less toxic and more environmentally friendly reagents.

Caption: General synthesis workflow for this compound Propionate.

Synthesis of this compound Furoate (FF)

The synthesis of this compound furoate follows a similar strategic logic, starting from a 17β-carbothioic acid intermediate. This intermediate is then acylated with furoyl chloride before the final fluoromethylation step.

Caption: General synthesis workflow for this compound Furoate.

Structure-Activity Relationships (SAR)

The high therapeutic index of this compound propionate and its analogues is derived from specific structural modifications to the corticosteroid backbone.

-

Androstane-17β-carbothioate Nucleus: Replacing the typical two-carbon 17β-side chain of pregnanes with a 17β-carbothioate ester was a key innovation. This group is susceptible to hydrolysis by esterases, particularly in the liver, leading to the formation of a corresponding 17β-carboxylic acid metabolite that is virtually inactive.

-

17α Ester Group (Propionate/Furoate): The esterification of the 17α-hydroxyl group significantly enhances topical anti-inflammatory activity. The furoate ester in FF occupies a specific pocket on the glucocorticoid receptor more completely than the smaller propionate ester of FP, contributing to its higher receptor affinity.

-

S-Fluoromethyl Group: The S-fluoromethyl ester at the 17β position provides high topical potency.

-

Fluorination (6α, 9α): The presence of fluorine atoms at the 6α and 9α positions is a common feature in potent corticosteroids that enhances glucocorticoid activity.

-

High Lipophilicity: this compound propionate is significantly more lipophilic than older corticosteroids like budesonide and beclomethasone dipropionate, which influences its pharmacokinetic properties.

Caption: Key structural features driving this compound's activity and safety.

Quantitative Data

The distinct structural features of this compound propionate and this compound furoate translate into different physicochemical and pharmacological properties.

Table 1: Glucocorticoid Receptor (GR) Binding Affinity Comparison

| Compound | Relative Receptor Affinity (RRA) | Absolute Affinity (K D) | Reference(s) |

|---|---|---|---|

| This compound Furoate | ~1.7x higher than FP | Not specified | |

| This compound Propionate | 1.0 (Reference) | 0.5 nmol/L | |

| Beclomethasone-17-Monopropionate | ~0.67x | Not specified | |

| Mometasone Furoate | ~0.67x | Not specified | |

| Budesonide | ~0.33x | Not specified |

| Triamcinolone Acetonide | ~0.05x | Not specified | |

Table 2: Comparative Pharmacological Properties

| Property | This compound Furoate (FF) | This compound Propionate (FP) | Reference(s) |

|---|---|---|---|

| Dosing Frequency | Once-daily | Typically twice-daily | |

| Duration of Action | Extended | Shorter | |

| Systemic Bioavailability (Intranasal) | <1% | <2% | |

| Protein Binding | High | High | |

| Metabolism | Extensive first-pass (CYP3A4) | Extensive first-pass (CYP3A4) |

| Elimination | Primarily fecal | Primarily fecal | |

Experimental Protocols

The following are generalized protocols for key synthetic steps based on published literature. Researchers should consult specific patents and publications for precise, optimized conditions.

Protocol 1: Preparation of 17β-Carboxylic Acid Intermediate from Flumethasone

This protocol describes the oxidative cleavage of the dihydroxyacetone side chain of flumethasone.

-

Dissolution: Dissolve flumethasone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Oxidant Preparation: In a separate vessel, dissolve periodic acid (H₅IO₆) (approx. 1.2 eq) in water.

-

Reaction: Cool the flumethasone solution to 0-20°C. Slowly add the aqueous periodic acid solution to the reaction flask while maintaining the temperature.

-

Monitoring: Stir the reaction mixture for approximately 2 hours, monitoring for completion by TLC or HPLC.

-

Crystallization & Isolation: Upon completion, add purified water to the reaction solution to induce crystallization. Stir for 40-60 minutes.

-

Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with water.

-

Drying: Dry the resulting off-white solid (the 17β-carboxylic acid intermediate) at approximately 40°C to a constant weight.

Protocol 2: Synthesis of this compound Propionate from Carbothioic Acid

This protocol describes the final alkylation step to produce this compound propionate. An improved method uses a silver-mediated fluorodecarboxylation.

-

Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve the 17β-carbothioic acid intermediate (1.0 eq) and AgNO₃ (0.2 eq) in a solvent mixture of acetone and water (2:1 v/v).

-

Fluorination: Add Selectfluor® (2.5 eq) to the solution.

-

Heating: Heat the reaction mixture to 45°C and stir for approximately 3 hours.

-

Monitoring: Monitor the reaction for the consumption of the starting material by HPLC.

-

Isolation: Upon completion, dilute the reaction mixture with water to precipitate the product.

-

Filtration and Washing: Collect the product by filtration and wash thoroughly with water to remove salts and impurities.

-

Drying: Dry the isolated solid to yield this compound propionate.

Protocol 3: Synthesis of this compound Furoate from Carbothioic Acid

This protocol outlines the three-step, one-pot conversion of the carbothioic acid to this compound furoate.

-

Initial Setup: Dissolve the starting carbothioic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP) in methyl ethyl ketone (MEK). Cool the mixture to between -8°C and -5°C.

-

Acylation: Add tripropylamine (TPA) to the mixture. Then, add furoyl chloride dropwise over 2-3 minutes. Stir the resulting mixture at -5°C to 0°C for 15 minutes. This generates a mixture of the desired ester and a thioanhydride intermediate.

-

Hydrolysis of Thioanhydride: Add a solution of N-methylpiperazine in water dropwise to the reaction mixture at -5°C to 0°C and stir for 10 minutes to convert the thioanhydride to the desired ester.

-

Fluoromethylation: Add a solution of bromofluoromethane in MEK rapidly at 0°C. Warm the solution to 20-22°C and stir for 5 hours.

-

Work-up: Dilute the reaction mixture with methyl isobutyl ketone (MIBK). Wash sequentially with aqueous 2M HCl, water, aqueous potassium carbonate, and finally water again.

-

Isolation: Concentrate the final organic phase under reduced pressure to yield this compound furoate as a solid.

References

- 1. mydrugcenter.com [mydrugcenter.com]

- 2. Structure-activity relationships of topically active steroids: the selection of this compound propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Sir David Jack: an extraordinary drug discoverer and developer - PMC [pmc.ncbi.nlm.nih.gov]

Fluticasone's effects on cytokine and chemokine expression

An In-depth Technical Guide to Fluticasone's Effects on Cytokine and Chemokine Expression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a synthetic corticosteroid, is a cornerstone in the management of inflammatory conditions such as asthma and allergic rhinitis.[1] Its therapeutic efficacy is largely attributed to its potent anti-inflammatory properties, which are mediated through the modulation of cytokine and chemokine expression. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, summarizes quantitative data from key in-vitro and in-vivo studies, details relevant experimental protocols, and illustrates critical signaling pathways and workflows.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[2][3] As a highly lipophilic molecule, this compound readily crosses the cell membrane and binds to the GR complex in the cytoplasm, which is associated with heat-shock proteins (HSPs).[4][5] Ligand binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the activated this compound-GR complex into the nucleus.

Once in the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The GR complex can dimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin-1 and mitogen-activated kinase phosphatase-1 (MKP-1).

-

Transrepression: More central to its anti-inflammatory effect on cytokines, the monomeric GR complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This "tethering" mechanism prevents these factors from binding to their DNA response elements, thereby repressing the transcription of numerous pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.

A key component of transrepression involves the recruitment of Histone Deacetylase-2 (HDAC2) to the activated inflammatory gene complex. HDAC2 reverses the histone acetylation induced by NF-κB, leading to chromatin condensation and making the DNA inaccessible for transcription, effectively switching off inflammatory gene expression.

Quantitative Effects of this compound on Cytokine & Chemokine Expression

This compound has been demonstrated to inhibit a wide array of pro-inflammatory mediators across various experimental models. The following tables summarize the quantitative findings from in-vitro, ex-vivo, and clinical studies.

In-Vitro Studies

| Cytokine/Chemokine | Cell Type | Stimulant | This compound Concentration | % Inhibition / Effect | Reference |

| IL-6 | Human Lung Epithelial (A549) | Swine Dust | 10-13 to 10-8 M | Dose-dependent, almost total inhibition | |

| IL-8 | Human Lung Epithelial (A549) | Swine Dust | 10-13 to 10-8 M | Dose-dependent, almost total inhibition | |

| TNF-α | Human Alveolar Macrophages | LPS | 10-13 to 10-8 M | Dose-dependent, almost total inhibition | |

| IL-6 | Human Alveolar Macrophages | LPS | 10-13 to 10-8 M | Dose-dependent, almost total inhibition | |

| IL-8 | Human Alveolar Macrophages | LPS | 10-13 to 10-8 M | Partial inhibition | |

| IL-13 | PHA-stimulated MNCs | Phytohemagglutinin (PHA) | 10-7 M | ~46% inhibition (Healthy) / ~47% inhibition (Asthmatic) at 48h | |

| IL-4 mRNA | HuT-78 T-cells | Anti-CD3/CD28 | 10 nM | Significant inhibition (p < 0.001) | |

| IL-5 mRNA | HuT-78 T-cells | Anti-CD3/CD28 | 10 nM | Significant inhibition (p < 0.001) | |

| GM-CSF | Nasal Mucosa Epithelial Cells | 10% FBS | up to 10-10 M | Significant inhibition (IC25 = 12.6 pM) | |

| IL-6 | Nasal Mucosa Epithelial Cells | 10% FBS | up to 10-10 M | Significant inhibition (IC25 = 65.8 pM) | |

| IL-8 | Nasal Mucosa Epithelial Cells | 10% FBS | up to 10-11 M | Significant inhibition (IC25 = 8.6 pM) |

Ex-Vivo Studies

| Cytokine/Chemokine | Tissue Type | Stimulant | This compound Concentration | Max % Inhibition | Reference |

| IL-5 | Nasal Polyp Tissue | SEB | 10-8 M | ~80% | |

| IL-17 | Nasal Polyp Tissue | SEB | 10-8 M | ~75% | |

| IFN-γ | Nasal Polyp Tissue | SEB | 10-8 M | ~70% | |

| TNF-α | Nasal Polyp Tissue | SEB | 10-8 M | ~65% | |

| IL-2 | Nasal Polyp Tissue | SEB | 10-8 M | ~60% |

Clinical Studies

| Cytokine/Chemokine | Condition | Treatment | Effect | Reference |

| IL-1β, IL-6, IL-8, RANTES, MIP-1α, GM-CSF | Allergic Rhinitis (Nasal Secretions) | This compound Propionate (200 µ g/day ) | Significant decrease in recovery post-allergen challenge | |

| IL-4 mRNA+ cells | Allergic Rhinitis (Nasal Biopsy) | This compound Propionate (400 µ g/day ) | Marked decrease in allergen-induced increase (P = 0.002) | |

| IL-4 mRNA+ cells | Nasal Polyp Disease (Biopsy) | This compound Propionate (200 µ g/day ) | Significant reduction (P = 0.02) | |

| IL-13 mRNA+ cells | Nasal Polyp Disease (Biopsy) | This compound Propionate (200 µ g/day ) | Significant reduction (P = 0.05) | |

| TNF-α, IL-1β mRNA+ cells | Nasal Polyp Disease (Biopsy) | This compound Propionate (200 µ g/day ) | Not significantly reduced | |

| C-Reactive Protein (CRP) | COPD (Serum) | This compound (1 mg/day) | 50% reduction from baseline | |

| IL-6 | COPD (Serum) | This compound (alone or with Salmeterol) | No significant effect | |

| Surfactant Protein D (SP-D) | COPD (Serum) | This compound (alone or with Salmeterol) | Significant reduction (P = 0.002) |

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines typical protocols used to assess the impact of this compound.

In-Vitro Cytokine Release Assay from Epithelial Cells

This protocol describes a common method for quantifying the inhibitory effect of this compound on cytokine release from cultured human lung epithelial cells.

Methodology:

-

Cell Culture: Human lung epithelial cells (e.g., A549 cell line) are cultured in appropriate media until they reach 80-90% confluency in multi-well plates.

-

Stimulation: The cell culture medium is replaced with fresh medium containing a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS) or swine dust extract, to induce cytokine production.

-

Treatment: Concurrently with stimulation, cells are treated with a range of concentrations of this compound propionate (e.g., 10-13 to 10-8 M) or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, the culture supernatants are collected and centrifuged to remove cellular debris.

-

Quantification: The concentration of specific cytokines (e.g., IL-6, IL-8) in the supernatants is measured using a quantitative method, typically a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage inhibition of cytokine release by this compound at each concentration is calculated relative to the stimulated vehicle control.

Clinical Nasal Allergen Challenge Protocol

This protocol outlines a randomized, placebo-controlled crossover study design to evaluate the effect of intranasal this compound on cytokine levels in allergic rhinitis.

Methodology:

-

Subject Recruitment: Subjects with a history of allergic rhinitis and positive skin tests to a relevant allergen are recruited.

-

Treatment Period: In a double-blind, crossover design, subjects are randomized to receive either intranasal this compound propionate (e.g., 200 µg daily) or a matching placebo for a defined period (e.g., 1 week).

-

Allergen Challenge: After the treatment period, a nasal allergen challenge is performed. A specific dose of allergen is administered to the nasal mucosa.

-

Sample Collection & Symptom Scoring:

-

Early Phase (0-1 hour post-challenge): Nasal secretions are collected, and rhinitis symptoms (e.g., sneezing, congestion) are recorded.

-

Late Phase (2-8 hours post-challenge): Nasal secretions are collected at multiple time points, and symptom scores are recorded simultaneously.

-

-

Washout Period: A washout period of sufficient duration (e.g., 2-3 weeks) is implemented.

-

Crossover: Subjects cross over to the alternate treatment arm (placebo or this compound) and repeat steps 2 through 4.

-

Cytokine Analysis: Cytokine levels (e.g., IL-6, IL-8, RANTES) in the collected nasal secretions are quantified by specific ELISA.

-

Statistical Analysis: Cytokine levels and symptom scores from the this compound treatment period are compared to the placebo period to determine the statistical significance of any observed inhibition.

Conclusion

This compound is a potent inhibitor of cytokine and chemokine expression, a key feature of its anti-inflammatory activity. Its mechanism of action is well-defined, involving the glucocorticoid receptor-mediated transrepression of pro-inflammatory transcription factors like NF-κB. Quantitative data from a range of studies consistently demonstrate its ability to suppress key mediators such as IL-4, IL-5, IL-6, IL-8, and TNF-α. The provided protocols and workflows offer standardized models for the continued investigation and development of glucocorticoids in inflammatory diseases. This guide serves as a foundational resource for professionals engaged in the research and development of anti-inflammatory therapeutics.

References

In Vitro Effects of Fluticasone on Eosinophil Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of fluticasone, a synthetic corticosteroid, on the apoptosis of eosinophils. Eosinophils are key effector cells in allergic inflammation, and their programmed cell death, or apoptosis, is a critical mechanism for the resolution of this inflammation. Glucocorticoids like this compound are potent inducers of eosinophil apoptosis and are a cornerstone in the treatment of eosinophil-driven diseases such as asthma.

Core Findings: this compound's Pro-Apoptotic Efficacy

In vitro studies have consistently demonstrated that this compound is a potent inducer of eosinophil apoptosis in a concentration-dependent manner. Its efficacy is significantly greater than that of other corticosteroids like dexamethasone and beclomethasone.

Quantitative Analysis of Glucocorticoid-Induced Eosinophil Apoptosis

The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for various glucocorticoids in inducing eosinophil apoptosis and inhibiting cytokine-mediated eosinophil survival.

| Glucocorticoid | EC50 (nM) for Apoptosis Induction | IC50 (nM) vs. IL-5 Mediated Survival | Reference |

| This compound Propionate | 3.7 ± 1.8 | 1.3 | [1] |

| Budesonide | 5.0 ± 1.7 | 8.5 | [1] |

| Beclomethasone | 51 ± 19 | 210 (17-monopropionate) | [1] |

| Dexamethasone | 303 ± 40 | 94 | [1] |

| Triamcinolone Acetonide | Not Reported | 25 | [2] |

| Flunisolide | Not Reported | 32 | |

| Beclomethasone Dipropionate | Not Reported | 290 | |

| Hydrocortisone | >1000 | >1000 |

Signaling Pathways of this compound-Induced Eosinophil Apoptosis

This compound exerts its pro-apoptotic effects on eosinophils primarily through the glucocorticoid receptor (GR). Upon binding to this compound, the GR translocates to the nucleus and modulates the transcription of genes involved in cell survival and apoptosis. This genomic mechanism is central to its action.

The key signaling events are:

-

Glucocorticoid Receptor Activation : this compound, a potent agonist, binds to the cytoplasmic GR, leading to its activation and translocation into the nucleus.

-

Transcriptional Regulation : In the nucleus, the activated GR complex can upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes and pro-inflammatory molecules.

-

Inhibition of Survival Signals : A major mechanism of this compound action is the suppression of survival signals mediated by cytokines such as Interleukin-5 (IL-5), Interleukin-3 (IL-3), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). This compound does not, however, reverse the survival-prolonging effects of these cytokines. In contrast, the pro-survival effect of Tumor Necrosis Factor-alpha (TNF-α) is reversed by this compound.

-

Modulation of Bcl-2 Family Proteins : The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 family is critical in regulating the mitochondrial pathway of apoptosis. Glucocorticoids are known to modulate this balance in favor of apoptosis.

-

Mitochondrial Pathway Activation : The shift in the Bcl-2 family protein balance leads to increased mitochondrial membrane permeability, resulting in the release of cytochrome c into the cytoplasm.

-

Caspase Activation : Cytochrome c release triggers the activation of a cascade of cysteine-aspartic proteases (caspases), starting with the initiator caspase-9, which then activates executioner caspases like caspase-3.

-

Execution of Apoptosis : Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis, including DNA fragmentation and cell death.

Experimental Protocols

This section details the key experimental methodologies employed in the in vitro studies of this compound's impact on eosinophil apoptosis.

Eosinophil Isolation and Purification

Objective: To obtain a highly purified population of eosinophils from peripheral blood.

Methodology:

-

Blood Collection: Whole blood is collected from healthy or mildly atopic donors in heparinized tubes.

-

Granulocyte Enrichment: Granulocytes are isolated from whole blood using density gradient centrifugation over Ficoll-Paque.

-

Red Blood Cell Lysis: Contaminating red blood cells are removed by hypotonic lysis.

-

Negative Selection: Eosinophils are purified from the granulocyte fraction using immunomagnetic beads that target and deplete neutrophils (e.g., anti-CD16 coated beads).

-

Purity Assessment: The purity of the isolated eosinophils is assessed by flow cytometry or by staining cytospins with May-Grünwald-Giemsa and should typically be >95%.

Eosinophil Culture

Objective: To maintain eosinophil viability in vitro and to treat them with this compound and other relevant stimuli.

Methodology:

-

Cell Seeding: Purified eosinophils are resuspended in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

-

Plating: Cells are seeded in 96-well or 24-well culture plates at a density of approximately 1 x 10^6 cells/mL.

-

Treatment:

-

This compound: A stock solution of this compound propionate in a suitable solvent (e.g., DMSO) is diluted to the desired final concentrations in the culture medium.

-

Cytokines: Recombinant human cytokines such as IL-5, GM-CSF, or TNF-α are added to the culture medium to assess the effect of this compound on cytokine-mediated survival.

-

Controls: Appropriate vehicle controls (e.g., DMSO) are included in all experiments.

-

-

Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2 for various time points (e.g., 24, 48, 72 hours).

Assessment of Eosinophil Apoptosis

Objective: To quantify the extent of apoptosis in eosinophil populations following treatment.

Methodology:

A. Flow Cytometry using Propidium Iodide (PI) Staining:

-

Cell Harvesting: Eosinophils are harvested from the culture plates.

-

Permeabilization: Cells are permeabilized with a hypotonic solution containing a detergent (e.g., Triton X-100) and the fluorescent DNA-binding dye, propidium iodide (PI).

-

Flow Cytometric Analysis: The DNA content of individual cells is analyzed using a flow cytometer. Apoptotic cells are identified by their characteristic sub-G1 peak, which represents fragmented DNA.

B. Morphological Assessment:

-

Cytospin Preparation: A small aliquot of the cell suspension is centrifuged onto a glass slide using a cytocentrifuge.

-

Staining: The slides are air-dried and stained with a Romanowsky-type stain (e.g., May-Grünwald-Giemsa).

-

Microscopic Examination: Apoptotic cells are identified under a light microscope based on their distinct morphological features, including cell shrinkage, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis).

Conclusion

In vitro studies provide compelling evidence for the potent pro-apoptotic effects of this compound on human eosinophils. This activity is mediated through the glucocorticoid receptor and involves the modulation of key signaling pathways that control cell survival and death. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and professionals in the field of respiratory and allergic diseases, facilitating further investigation into the mechanisms of glucocorticoid action and the development of novel anti-inflammatory therapies.

References

- 1. Enhancement of human eosinophil apoptosis by this compound propionate, budesonide, and beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of interleukin-5 mediated eosinophil viability by this compound 17-propionate: comparison with other glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Testing Fluticasone Efficacy in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluticasone, a synthetic corticosteroid, is a cornerstone in the management of inflammatory conditions such as asthma and allergic rhinitis. Its therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), leading to the modulation of gene expression and the suppression of inflammatory pathways. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of this compound, focusing on its anti-inflammatory properties. The provided methodologies are essential for researchers in drug discovery and development to assess the potency and mechanism of action of this compound and its derivatives.

Mechanism of Action: The Glucocorticoid Receptor Pathway

This compound exerts its anti-inflammatory effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon binding, the GR-Fluticasone complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on the DNA. This interaction modulates the transcription of a wide array of genes involved in the inflammatory response. Key mechanisms include:

-

Inhibition of Pro-inflammatory Cytokines: this compound downregulates the expression of pro-inflammatory cytokines such as interleukins (IL-1, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α).

-

Suppression of Inflammatory Cell Migration: The drug decreases the expression of adhesion molecules, thereby inhibiting the migration of inflammatory cells like eosinophils and neutrophils to the site of inflammation.

-

Inhibition of the NF-κB Pathway: this compound can induce the synthesis of anti-inflammatory proteins like IκBα, which inhibits the pro-inflammatory NF-κB signaling pathway.

This compound is available in two main ester forms: this compound Propionate (FP) and this compound Furoate (FF). FF exhibits a higher binding affinity for the glucocorticoid receptor—approximately 1.7 times that of FP. This higher affinity may contribute to a longer duration of action, allowing for once-daily dosing in clinical settings.

High-Performance Liquid Chromatography (HPLC) for the Quantification of Fluticasone

Application Note and Protocol

This document provides a detailed methodology for the quantification of Fluticasone using High-Performance Liquid Chromatography (HPLC). The protocols described are intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for this compound in various matrices.

Introduction

This compound is a potent synthetic corticosteroid, specifically a glucocorticoid, widely used in the treatment of inflammatory conditions such as asthma and allergic rhinitis.[1][2] Accurate and precise quantification of this compound in pharmaceutical formulations and biological samples is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed analytical technique for this purpose, offering high sensitivity, specificity, and resolution.[3][4]

This application note details a validated RP-HPLC method for the determination of this compound, outlining the required instrumentation, reagents, and a step-by-step protocol for sample analysis. The method is based on established and published analytical procedures.[5]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the typical chromatographic conditions for this compound quantification.

| Parameter | Recommended Conditions |

| HPLC System | Agilent Tech. Gradient System with Auto-injector or equivalent |

| Column | Purospher® STAR RP-18e (250 mm x 4.6 mm, 5 µm) or Kromasil C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Acetonitrile:Ammonium Acetate Buffer (pH 3.5) (50:15:35 v/v/v) or Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 236 nm or 239 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

Reagents and Materials

-

This compound Propionate Reference Standard

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Ammonium Dihydrogen Orthophosphate

-

Orthophosphoric Acid

-

Water (HPLC Grade)

-

Ethanol (for sample preparation)

-

Syringe filters (0.2 µm or 0.45 µm)

Protocols

Preparation of Solutions

3.1.1. Buffer Preparation (Ammonium Phosphate Buffer, pH 3.5)

-

Accurately weigh 1.15 g of ammonium dihydrogen orthophosphate and transfer it into a 1000 mL volumetric flask.

-

Add approximately 800 mL of HPLC grade water and sonicate to dissolve.

-

Make up the volume to 1000 mL with water.

-

Adjust the pH to 3.5 with diluted orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter before use.

3.1.2. Mobile Phase Preparation

-

Method 1 (Gradient/Isocratic): Mix methanol, acetonitrile, and the prepared ammonium phosphate buffer (pH 3.5) in the ratio of 50:15:35 (v/v/v).

-

Method 2 (Isocratic): Mix acetonitrile and HPLC grade water in the ratio of 60:40 (v/v).

Degas the prepared mobile phase using an ultrasonic water bath for 15 minutes prior to use.

3.1.3. Standard Stock Solution Preparation (e.g., 0.6 mg/mL)

-

Accurately weigh approximately 12 mg of this compound Propionate reference standard.

-

Transfer the standard into a 20 mL volumetric flask.

-

Add ethanol to dissolve the standard and make up the volume to the mark. This will yield a stock solution with a concentration of 0.6 mg/mL.

3.1.4. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.03 mg/mL to 0.09 mg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. The following is a general procedure for a pharmaceutical formulation (e.g., nasal spray).

-

Accurately weigh a portion of the sample equivalent to a known amount of this compound Propionate (e.g., 2.5 mg) into a 10 mL volumetric flask.

-

Add a suitable solvent (e.g., 3 mL of acetonitrile) and sonicate for 10 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with the same solvent and mix well.

-

Filter the solution through a 0.2 µm syringe filter before injecting it into the HPLC system.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

| Parameter | Typical Results |

| Linearity | A linear relationship between peak area and concentration is expected over the specified range (e.g., 0.03 to 0.09 mg/mL), with a correlation coefficient (R²) of ≥ 0.999. |

| Accuracy (% Recovery) | The mean recovery should be within 98-102%. For example, recoveries of 99.9% for 0.030 mg/mL, 101.6% for 0.060 mg/mL, and 99.9% for 0.015 mg/mL have been reported. |

| Precision (% RSD) | The relative standard deviation (RSD) for repeatability and intermediate precision should be less than 2.0%. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. A reported LOD is 0.0067 mg/mL. |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. A reported LOQ is 0.0203 mg/mL. |

| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |

| Robustness | The method's performance should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. |

Data Presentation

Table 1: Chromatographic Performance Data

| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |

| This compound Propionate | ~4.0 - 6.3 | < 2.0 | > 2000 |

Note: Retention times can vary based on the specific column and mobile phase composition used.

Table 2: Method Validation Quantitative Summary

| Validation Parameter | Specification | Example Result |

| Linearity Range | - | 0.03 - 0.09 mg/mL |

| Correlation Coefficient (R²) | ≥ 0.999 | 0.9999 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.9% - 101.6% |

| Precision (% RSD) | ≤ 2.0% | < 2.0% |

| Limit of Detection (LOD) | - | 0.0067 mg/mL |

| Limit of Quantification (LOQ) | - | 0.0203 mg/mL |

Visualizations

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Key parameters for HPLC method validation.

References

- 1. HPLC Method for Analysis of this compound Propionate in Nasal Spray on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 2. mdpi.com [mdpi.com]

- 3. seejph.com [seejph.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of this compound Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Administering Fluticasone Propionate via Nebulization in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of the synthetic corticosteroid, Fluticasone Propionate (FP), via nebulization in common rodent models of airway inflammation. The included methodologies, data tables, and pathway diagrams are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of inhaled corticosteroids.

This compound propionate is a potent glucocorticoid used in the management of asthma and other inflammatory airway diseases.[1][2] Its therapeutic effects are mediated through its high affinity for the glucocorticoid receptor (GR), leading to the modulation of gene expression and the suppression of inflammatory responses.[1][3][4] Nebulization offers a non-invasive method for direct-to-lung delivery in rodent models, mimicking clinical administration.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound propionate, a synthetic corticosteroid, exerts its anti-inflammatory effects by activating the glucocorticoid receptor (GR). Upon entering the cell, FP binds to the cytosolic GR, which is part of a complex with chaperone proteins like heat-shock protein 90 (HSP90). Ligand binding induces a conformational change, causing the release of HSP90 and the translocation of the FP-GR complex into the nucleus.

Once in the nucleus, the FP-GR complex can act in two primary ways:

-

Transactivation: The complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins.

-

Transrepression: The monomeric FP-GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.

This signaling cascade ultimately leads to reduced inflammation, decreased mucus production, and alleviation of airway hyper-responsiveness.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Rats

This model is used to study acute airway inflammation. Intratracheal or nebulized LPS administration induces a robust inflammatory response characterized by neutrophil influx and cytokine production.

Experimental Workflow:

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).

-

Acclimatization: House animals for at least one week under standard laboratory conditions.

-

Groups:

-

Vehicle Control (Saline)

-

LPS + Vehicle

-

LPS + this compound Propionate (e.g., 100 µ g/rat and 300 µ g/rat )

-

-

Nebulization Apparatus: Utilize a whole-body exposure chamber or a nose-only exposure system connected to a jet or ultrasonic nebulizer.

-

This compound Propionate Preparation: Prepare a suspension of this compound Propionate in sterile saline. Nanosuspensions may also be used to enhance pulmonary retention.

-

Pre-treatment: Administer nebulized FP or vehicle at specified time points before the LPS challenge (e.g., 18 hours and 1 hour prior).

-

LPS Challenge: Administer LPS (from E. coli) intratracheally at a dose of 10 µ g/rat to induce lung injury.

-

Endpoint Analysis (4 hours post-LPS):

-

Collect bronchoalveolar lavage fluid (BALF) for total and differential leukocyte counts and protein analysis.

-

Measure levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in BALF or lung homogenates using ELISA.

-

Perform histopathological analysis of lung tissue to assess inflammation and edema.

-

Ovalbumin (OVA)-Induced Allergic Asthma Model in Rats

This model mimics the allergic inflammation seen in human asthma, characterized by eosinophilia and airway hyper-responsiveness.

Experimental Workflow:

Methodology:

-

Animal Model: Male Brown Norway rats are often used due to their strong allergic responses.

-

Sensitization:

-

On day 0 and day 7, sensitize rats with an intraperitoneal (i.p.) injection of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide (Alum).

-

-

Challenge and Treatment (Days 14-28):

-

Every two days, expose the rats to aerosolized OVA (1%) or a saline control.

-

Thirty minutes prior to each OVA exposure, treat the animals with nebulized placebo or this compound Propionate at various doses (e.g., 0.1, 1, or 10 mg).

-

-

Endpoint Analysis (Day 29):

-

Collect BALF to determine eosinophil counts.

-

Perform histopathological examination of lung tissue to assess features of airway remodeling, such as goblet cell hyperplasia and airway wall thickening.

-

Data Presentation

Table 1: Effect of Nebulized this compound Propionate on Inflammatory Markers in LPS-Induced Lung Injury in Rats

| Treatment Group | Dose (µ g/rat ) | Leukocyte Reduction (%) | Neutrophil Reduction (%) | IL-6, IL-1β, TNF-α Reduction (%) | CINC-1 Reduction (%) | Reference |

| LPS + Vehicle | - | 0 | 0 | 0 | 0 | |

| LPS + FP | 100 | 70-78 | 60-63 | 70-90 | 26-35 | |

| LPS + FP | 300 | 70-78 | 60-63 | 70-90 | 26-35 |

Data synthesized from studies by Ruzsics et al. (2023). Results are presented as the percentage reduction compared to the LPS control group.

Table 2: Dose-Dependent Effects of Nebulized this compound Propionate in OVA-Induced Asthma in Rats

| Treatment Group | Dose (mg, nebulized) | Inhibition of Eosinophilic Inflammation | Inhibition of Goblet Cell Hyperplasia | Inhibition of Airway Wall Thickening | Systemic Effects Observed | Reference |

| OVA + Placebo | - | No | No | No | No | |

| OVA + FP | 0.1 | No measurable effect | No measurable effect | No measurable effect | No | |

| OVA + FP | 1.0 | Yes | No | No | Not specified | |

| OVA + FP | 10.0 | Yes | Yes | Yes | Yes |

Based on the findings of van der Velden et al.

Conclusion

The administration of this compound Propionate via nebulization is an effective method for evaluating its anti-inflammatory efficacy in rodent models of lung disease. The LPS-induced acute lung injury model is suitable for assessing the rapid anti-inflammatory effects, while the OVA-induced asthma model allows for the investigation of its impact on allergic inflammation and airway remodeling. The provided protocols and data serve as a comprehensive resource for researchers to establish these models and test the therapeutic potential of inhaled corticosteroids. Careful consideration of the dose and timing of administration is crucial for achieving desired therapeutic effects while minimizing potential systemic side effects.

References

Application Notes and Protocols for Immunohistochemical Detection of Fluticasone Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone is a synthetic corticosteroid with potent anti-inflammatory properties, widely used in the management of asthma and other inflammatory conditions. Its therapeutic effects are primarily mediated through its interaction with the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the expression of a wide range of genes involved in the inflammatory response. This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection of this compound's primary target, the glucocorticoid receptor, and key downstream signaling molecules.

Primary Molecular Target: Glucocorticoid Receptor (GR)

This compound acts as a high-affinity agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The binding of this compound to the cytoplasmic GR triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated receptor into the nucleus. Once in the nucleus, the this compound-GR complex can either directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) to activate the transcription of anti-inflammatory genes, or it can interact with other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), to repress the expression of pro-inflammatory genes.

Immunohistochemistry for Detecting this compound's Effects

Immunohistochemistry is a powerful technique to visualize the expression and subcellular localization of specific proteins within the context of tissue architecture. For this compound research, IHC can be employed to:

-

Assess the baseline expression levels of GR in target tissues.

-

Evaluate the nuclear translocation of GR following this compound treatment, a key indicator of receptor activation.

-

Investigate the effects of this compound on the expression and localization of downstream inflammatory mediators.

The following sections provide detailed protocols and quantitative data for the IHC-based analysis of this compound's targets.

Quantitative Data Summary

The following table summarizes quantitative data from studies that have utilized immunohistochemistry to assess the effects of this compound on its primary target and downstream signaling molecules.

| Target Protein | Tissue/Cell Type | Treatment | Quantitative Finding | Reference |

| Glucocorticoid Receptor (GR) | CD4 T cells from moderate asthmatics | This compound furoate (FF) | Significant increase in GR nuclear translocation compared to severe asthmatics.[1][2] | [1][2] |

| Glucocorticoid Receptor (GR) | Airway cells from steroid-naive asthmatics | This compound propionate (FP) 100 µg and 500 µg | Dose-dependent increase in GR nuclear activation.[3] | |

| NF-κB (p65 subunit) | Airway epithelium in mild asthmatics | This compound propionate (500 µg twice daily) | Increase in the number of positive nuclear staining cells from 34.1 ± 5.0 to 64.1 ± 8.0 per mm². | |

| CD1a+ Dendritic Cells | Bronchial epithelium and lamina propria in asthmatics | This compound propionate (250 mcg bd) for 6 weeks | Significant decrease in the number of CD1a+ dendritic cells in both the bronchial epithelium and lamina propria. | |

| Eosinophils and CD4+ T lymphocytes | Nasal polyps | This compound propionate (100 µg per nostril twice daily) for 4 weeks | Significant reduction in NP eosinophilia and CD4+ T lymphocytes. |

Experimental Protocols

Protocol 1: Immunohistochemical Staining of Glucocorticoid Receptor (GR) in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol is optimized for the detection of the glucocorticoid receptor in FFPE tissue sections.

Materials:

-

FFPE tissue sections (4-5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer (pH 6.0) or 1 mM EDTA (pH 9.0)

-

Peroxidase Block (3% Hydrogen Peroxide)

-